molecular formula C8H16O3 B14690383 Carbonic acid, butyl propyl ester CAS No. 35466-84-3

Carbonic acid, butyl propyl ester

Katalognummer: B14690383
CAS-Nummer: 35466-84-3
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: VASVAWIFVXAQMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid, butyl propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from the reaction between carbonic acid and a mixture of butyl and propyl alcohols.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbonic acid, butyl propyl ester can be synthesized through a process known as esterification. This involves the reaction of carbonic acid with butyl and propyl alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

Carbonic Acid+Butyl Alcohol+Propyl AlcoholCarbonic Acid, Butyl Propyl Ester+Water\text{Carbonic Acid} + \text{Butyl Alcohol} + \text{Propyl Alcohol} \rightarrow \text{this compound} + \text{Water} Carbonic Acid+Butyl Alcohol+Propyl Alcohol→Carbonic Acid, Butyl Propyl Ester+Water

The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the ester is separated from the reaction mixture through distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid, butyl propyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products

Wirkmechanismus

The mechanism of action of carbonic acid, butyl propyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbonic acid, butyl propyl ester is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

35466-84-3

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

butyl propyl carbonate

InChI

InChI=1S/C8H16O3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3

InChI-Schlüssel

VASVAWIFVXAQMI-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.